Appchcl-ppa

Description

Properties

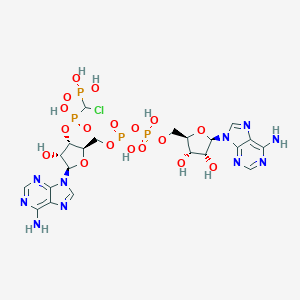

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]-chloromethyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClN10O18P4/c22-21(51(36,37)38)52(39,40)49-14-8(48-20(13(14)35)32-6-30-10-16(24)26-4-28-18(10)32)2-46-54(43,44)50-53(41,42)45-1-7-11(33)12(34)19(47-7)31-5-29-9-15(23)25-3-27-17(9)31/h3-8,11-14,19-21,33-35H,1-2H2,(H,39,40)(H,41,42)(H,43,44)(H2,23,25,27)(H2,24,26,28)(H2,36,37,38)/t7-,8-,11-,12-,13-,14-,19-,20-,21?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVKFIBTKWVSPQ-GLYJMQRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN10O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116371-34-7 |

Source

|

| Record name | beta,beta'-Monochloromethylene diadenosine 5',5'''-P(1),P(4)-tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116371347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Derivatization of Appchcl Ppa and Analogues

Established Synthetic Pathways for Appchcl-ppa

The synthesis of Appchcl-ppa falls under the broader category of dinucleoside polyphosphate analogue synthesis, which employs both chemical and enzymatic routes to achieve the desired molecular architecture.

The synthesis of diadenosine tetraphosphate (B8577671) (Ap4A) analogues has been approached through various methods. Chemically, these compounds are often prepared via condensation reactions. For instance, the synthesis of Appchcl-ppa can be achieved by the condensation of adenosine (B11128) monophosphate (AMP) with monochloromethylene bisphosphonate using diphenyl phosphorochloridate as a coupling agent. pnas.org This general strategy can be adapted to produce a variety of analogues by using different nucleotide precursors and bisphosphonate derivatives. pnas.org

Enzymatic synthesis offers an alternative, often high-yield, pathway. The stress-inducible enzyme lysyl-tRNA synthetase (LysU) from Escherichia coli is a notable biocatalyst for this purpose. rsc.orgrsc.org LysU can catalyze the formation of the pyrophosphate bond to produce Ap4A and its analogues from ATP or its derivatives. rsc.org This enzymatic approach can be highly efficient and avoids the need for complex protecting group chemistry that is often required in multi-step chemical syntheses. rsc.orgresearchgate.net Another enzymatic route involves yeast Ap4A α,β-phosphorylase, which can synthesize Ap4A from adenosine 5'-phosphosulfate (APS) and ATP. nih.gov This enzyme can also utilize ATP analogues to form modified Ap4A compounds. nih.gov

A particularly effective method for synthesizing dinucleoside tetraphosphates and their analogues involves the use of P¹,P²-diimidazolyl derivatives of pyrophosphate and bis-phosphonates. rsc.orgnih.govnih.gov These diimidazolide reagents are highly reactive intermediates that enable convenient and high-yield preparation of the target molecules. rsc.orgnih.gov

The synthesis process begins with the preparation of the diimidazolide reagent. This is achieved by reacting a tetrabutylammonium (B224687) salt of pyrophosphate or a halomethylene-bis-phosphonate with an excess of N,N'-carbonyldiimidazole (CDI) in an aprotic solvent like dimethylformamide (DMF). nih.gov The resulting stable P¹,P²-diimidazolyl derivative can then be reacted with a nucleotide, such as AMP, in the presence of a divalent cation like Mg²⁺ or Zn²⁺, to form the symmetrical dinucleoside tetraphosphate or its phosphonate (B1237965) analogue. nih.govoup.com This method is noted for its high selectivity and efficiency, minimizing the formation of polyphosphate by-products. nih.gov

General Approaches for Diadenosine Tetraphosphate Analogues Synthesis.

Chemical Modifications and Structure-Activity Relationship (SAR) Studies

The chemical modification of the Ap4A structure has been a cornerstone of structure-activity relationship (SAR) studies. These investigations aim to understand how specific structural changes influence the compound's interaction with biological targets and its metabolic fate.

A key modification in the development of stable Ap4A analogues is the replacement of the labile P-O-P oxygen atom in the polyphosphate chain with a carbon-containing moiety, creating a P-C-P bridge. researchgate.net In Appchcl-ppa, this is a monochloromethylene (-CHCl-) group. This substitution is critical because the resulting phosphonate linkage is resistant to hydrolysis by phosphodiesterases, the enzymes that rapidly degrade natural Ap4A in biological systems. pnas.orgpnas.org

This enhanced enzymatic stability significantly prolongs the half-life of the analogue, making it a more effective tool for biological studies and a more promising therapeutic candidate. pnas.orgpnas.org The P-C-P bridge not only confers resistance to degradation but also impacts the molecule's potency. Appchcl-ppa, for example, was found to be a more potent inhibitor of ADP-induced platelet aggregation than the parent compound, Ap4A. pnas.org This demonstrates that the modification is well-tolerated by the target receptors and can even enhance binding or inhibitory activity. pnas.orgresearchgate.net The development of such hydrolase-resistant analogues has been crucial for elucidating the biological functions of dinucleoside polyphosphates and for designing potential antithrombotic agents. nih.gov

Further derivatization of P-C-P analogues has led to the development of phosphorothioate (B77711) compounds, such as ApspCHClppsA. pnas.org In this analogue, the non-bridging oxygen atoms on the terminal phosphates (P¹ and P⁴) are replaced by sulfur atoms. This modification is achieved by using adenosine 5'-thiophosphate as a precursor in the condensation reaction with monochloromethylene bisphosphonate. pnas.org

The introduction of the phosphorothioate moieties further enhances the molecule's stability. pnas.org When incubated in whole blood, ApspCHClppsA demonstrated greater molecular and functional integrity compared to Appchcl-ppa. pnas.org This increased stability is attributed to resistance against blood phosphodiesterases. pnas.org Functionally, ApspCHClppsA proved to be a potent inhibitor of ADP-induced platelet aggregation, with its efficacy being comparable to or greater than that of Appchcl-ppa. pnas.org The combination of a central P-C-P bridge and terminal phosphorothioates creates a highly stable and potent analogue, highlighting a successful strategy in the rational design of Ap4A-based inhibitors. pnas.org

| Compound | Modification | IC50 (μM) | Relative Potency (Appchcl-ppa = 1.0) |

|---|---|---|---|

| Appchcl-ppa | P-C-P Bridge | 1.5 | 1.0 |

| ApspCHClppsA | P-C-P Bridge + Terminal Thiophosphates | 1.0 | 1.5 |

| dAppCHClppdA | P-C-P Bridge + Deoxyadenosine (B7792050) | 1.2 | 1.25 |

| dApspCHClppsdA | P-C-P Bridge + Deoxyadenosine + Terminal Thiophosphates | 0.8 | 1.88 |

The length and nature of the internucleotide bridge are critical determinants of the biological activity of Ap4A analogues. Variations in the methylene (B1212753) bridge within the phosphonate linkage have been investigated to probe the structural requirements of enzymes that metabolize these compounds. nih.gov For example, analogues such as adenosine 5'-(β,γ-methylenetriphosphate), referred to as App(CH2)ppA, have been synthesized and studied. nih.gov

These studies show that enzymes involved in Ap4A metabolism have distinct specificities for the length and composition of the polyphosphate chain. Yeast AppppA phosphorylase, for instance, can utilize ATP analogues with methylene-substituted bridges, such as App(CH2)ppA, to form the corresponding dinucleoside tetraphosphate analogues. nih.gov The ability of these enzymes to accept or degrade analogues with varied bridge lengths provides valuable insight into the topography of their active sites. The synthesis and evaluation of compounds like AppCH2ppA and others with different P-C-P scaffolds have been instrumental in mapping the structure-activity relationships for inhibitors of dinucleoside tetraphosphatases, identifying some of the most potent inhibitors for these enzymes. researchgate.net

Impact of Nucleoside Moiety Modifications (e.g., Deoxyadenosine Substitutions)

The modification of the nucleoside moieties within Appchcl-ppa analogues plays a critical role in their biological activity. Structure-activity relationship studies have demonstrated that alterations to the adenosine units can significantly impact the inhibitory potency of these compounds.

Research into the antiplatelet effects of various diadenosine tetraphosphate derivatives has shown that the substitution of both adenosine molecules in an analogue with deoxyadenosine leads to a marked decrease in its ability to inhibit platelet aggregation. eurekaselect.com Specifically, when the adenosine moieties in ApspCHClppsA, a thiophosphate analogue of Appchcl-ppa, were replaced with deoxyadenosine, the resulting compound, dAp,pCHClpp(s)dA, exhibited a significant reduction in inhibitory potency. eurekaselect.com

Furthermore, in the case of the non-thiophosphate parent compound, the replacement of adenosine with deoxyadenosine to form dAppCHClppdA resulted in a complete loss of inhibitory effects against ADP-induced platelet aggregation. eurekaselect.com This highlights the crucial role of the ribose component of the adenosine nucleoside in the interaction with its target receptors. The synthesis of these deoxyadenosine-substituted analogues is typically achieved through the condensation of deoxyadenosine 5'-monophosphate (dAMP) or deoxyadenosine 5'-thiophosphate with the appropriate phosphonate derivatives. eurekaselect.com

These findings underscore the molecular specificity required for the potent inhibitory activity of Appchcl-ppa and its analogues, with the adenosine moieties being key determinants of their pharmacological profile.

| Compound Name | Modification | Impact on Inhibitory Potency |

| dAp,pCHClpp(s)dA | Replacement of adenosine with deoxyadenosine in a thiophosphate analogue | Significantly reduced |

| dAppCHClppdA | Replacement of adenosine with deoxyadenosine in the non-thiophosphate parent compound | Complete loss of inhibitory effects (IC |

Exploration of "Supercharged" Analogues Derived from Halomethanetrisphosphonic Acids

In the quest for more potent and stable nucleotide analogues, researchers have explored the development of "supercharged" derivatives based on halomethanetrisphosphonic acids. researchgate.netrsc.org These novel compounds are designed to mimic pyrophosphates with enhanced properties. The synthesis of these analogues involves the preparation of halomethanetrisphosphonic acids, which serve as key building blocks. rsc.org

The term "supercharged" refers to the altered acidic properties of these molecules compared to pyrophosphoric acid (PPi). rsc.org The pKa values for the second acidic dissociation of these halomethanetrisphosphonic acids indicate that they are indeed "supercharged" relative to PPi. rsc.org This enhanced acidity can influence their interaction with biological targets. X-ray crystallographic analysis of fluoromethanetriyltrisphosphonic acid has confirmed its isosteric relationship to PPi, further supporting its role as a pyrophosphate mimic. rsc.org

The synthesis of the "supercharged" nucleotide analogues, such as novel versions of ADP and ATP, is accomplished using established methodologies like the Poulter and Moffatt-Khorana synthetic approaches. researchgate.net These methods allow for the coupling of the methanetrisphosphonic acid core with nucleosides to generate the desired "supercharged" nucleotide analogues. researchgate.net While specific Appchcl-ppa analogues derived from this method are not detailed in the provided information, the principle establishes a clear pathway for creating such derivatives with potentially enhanced biological activity and stability.

| Property | Description | Reference |

| Core Structure | Halomethanetrisphosphonic acids | researchgate.netrsc.org |

| "Supercharged" Nature | Enhanced acidity (lower pKa for second dissociation) compared to pyrophosphoric acid | rsc.org |

| Synthetic Methodology | Based on improved preparation of methanetriyltrisphosphonic acid, followed by established nucleotide synthesis methods | researchgate.netrsc.org |

| Structural Characteristic | Isosteric to pyrophosphoric acid | rsc.org |

Radiosynthesis and Radiolabeling Strategies for Molecular Imaging Applications

The development of radiolabeled versions of Appchcl-ppa and its analogues has been crucial for their application in molecular imaging, particularly for the noninvasive detection of atherosclerotic lesions.

18F-Labeling of Monofluoromethylene Analogues ([18F]AppCHFppA) via Nucleophilic Substitution)

The positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is a valuable tool for positron emission tomography (PET) imaging. The monofluoromethylene analogue of Appchcl-ppa, AppCHFppA, has been successfully labeled with ¹⁸F to create the imaging agent [¹⁸F]AppCHFppA. frontierspartnerships.orguwindsor.ca

The radiosynthesis of [¹⁸F]AppCHFppA is achieved through a multi-step process that utilizes the corresponding chloro-analogue, AppCHClppA, as the precursor. frontierspartnerships.orgacs.org The key step in this synthesis is a nucleophilic substitution reaction where the chlorine atom is replaced by [¹⁸F]fluoride. frontierspartnerships.org To facilitate this reaction in organic solvents, AppCHClppA is first converted into its tributylammonium (B8510715) salt. frontierspartnerships.org This salt is then reacted with [¹⁸F]fluoride, which is typically produced in a cyclotron. frontierspartnerships.org This labeling strategy has been shown to produce [¹⁸F]AppCHFppA with a radiochemical yield of 20-40% and a high radiochemical purity of over 98%. frontierspartnerships.org The resulting radiotracer exhibits a high specific activity, which is essential for sensitive PET imaging. frontierspartnerships.org

| Parameter | Value/Description |

| Radiotracer | [¹⁸F]AppCHFppA |

| Precursor | AppCHClppA |

| Radionuclide | Fluorine-18 (¹⁸F) |

| Labeling Method | Nucleophilic Substitution |

| Key Steps | Conversion of AppCHClppA to its tributylammonium salt followed by reaction with [¹⁸F]fluoride |

| Radiochemical Yield | 20-40% |

| Radiochemical Purity | >98% |

| Specific Activity | >185,000 GBq/mmol (>5,000 Ci/mmol) |

99mTc-Labeling of Appchcl-ppa ([99mTc]AppCHClppA) Using Glucoheptonate or Mannitol as Coligands)

For single-photon emission computed tomography (SPECT) imaging, the radionuclide technetium-99m (⁹⁹mTc) is widely used. Appchcl-ppa has been successfully labeled with ⁹⁹mTc to create [⁹⁹mTc]AppCHClppA for the rapid and noninvasive imaging of atherosclerotic plaques. rsc.orgnih.gov

The labeling procedure involves the use of coligands, such as glucoheptonate or mannitol, to facilitate the stable chelation of ⁹⁹mTc to the Appchcl-ppa molecule. rsc.orgnih.gov The synthesis results in the formation of ⁹⁹mTc-AppCHClppA-glucoheptonate or ⁹⁹mTc-AppCHClppA-mannitol complexes. nih.gov This method has been demonstrated to be efficient, yielding the desired radiolabeled compound with a high radiochemical purity of over 90% after purification by high-performance liquid chromatography (HPLC). The resulting radiopharmaceutical has shown the ability to clearly visualize atherosclerotic lesions in preclinical models. nih.gov

| Parameter | Value/Description |

| Radiotracer | [⁹⁹mTc]AppCHClppA |

| Precursor | Appchcl-ppa |

| Radionuclide | Technetium-99m (⁹⁹mTc) |

| Coligands | Glucoheptonate or Mannitol |

| Radiochemical Purity | >90% |

| Application | Noninvasive imaging of atherosclerotic lesions |

Molecular and Cellular Mechanisms of Action of Appchcl Ppa

Competitive Inhibition of Adenosine (B11128) Diphosphate (B83284) (ADP)-Induced Platelet Aggregation

Appchcl-ppa is a potent inhibitor of platelet aggregation induced by ADP. jneurosci.org Its action is characterized by direct competition with ADP and the subsequent interruption of downstream signaling events that are crucial for platelet activation and thrombus formation.

Kinetic studies have demonstrated that Appchcl-ppa functions as a competitive inhibitor of ADP in the platelet aggregation process. nih.gov This indicates that the compound directly competes with ADP for binding at the same receptor sites on the surface of human platelets. nih.govulb.ac.be By occupying these extracellular mononucleotide binding sites, Appchcl-ppa effectively antagonizes the action of ADP, preventing the initiation of the aggregation cascade. nih.govpnas.org The inhibitory activity of Appchcl-ppa on ADP-induced platelet aggregation is a rapid reaction. nih.gov

The competitive binding of Appchcl-ppa to platelet receptors leads to the potent suppression of critical downstream responses that normally follow ADP stimulation. This includes the inhibition of the platelet release reaction, a process where granules within the platelet release their contents (including more ADP), thus amplifying the thrombotic response. pnas.orgplos.org Furthermore, Appchcl-ppa has been shown to completely prevent ADP-stimulated platelet factor 3 (PF3) activity. nih.govplos.org PF3 is a component of the platelet surface that plays a crucial role in the coagulation cascade. The inhibitory effects of Appchcl-ppa are specific to these ADP-mediated reactions on platelets. nih.gov

The inhibitory potency of Appchcl-ppa has been quantified through dose-dependent inhibition studies, yielding specific IC50 and Ki values. The IC50 value, which represents the concentration of the inhibitor required to reduce the maximal response by 50%, was determined for its effect on ADP-induced platelet aggregation and the associated release reaction. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the receptor. A kinetic analysis revealed a competitive nature of inhibition. plos.org

| Parameter | Value (µM) | Assay | Reference |

|---|---|---|---|

| IC50 | 3.28 | ADP-induced Platelet Aggregation | plos.org |

| IC50 | 4.5 | Platelet Release Reaction (ADP-induced) | plos.org |

| Ki (Inhibition Constant) | 1.1 | ADP-induced Platelet Aggregation | pnas.orgplos.org |

Suppression of Downstream Platelet Responses, including Release Reaction and PF3 Activation.

Interactions with Purinergic Receptor Subtypes

The biological effects of Appchcl-ppa are mediated through its interaction with specific purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP. nih.gov Its specificity for certain subtypes dictates its primary role as an antiplatelet agent, while its engagement with other subtypes highlights its relevance in the broader context of atherosclerosis.

The primary target of Appchcl-ppa on platelets is the specific purinoceptor known as P2T, which is the principal binding site for ADP. pnas.orgpnas.org Adenosine nucleotides and their analogues, such as Appchcl-ppa, exhibit high affinity for these P2T receptors, leading to the active inhibition of platelet aggregation. pnas.org The interaction with the P2T receptor subtype underscores the compound's specificity in targeting the initial steps of thrombus formation. pnas.org

In the pathological environment of an atherosclerotic lesion, high concentrations of ADP are present. nih.gov This environment is also characterized by an increased population of macrophages, monocytes, and smooth muscle cells. nih.govfrontiersin.orgmdpi.com These cell types express metabotropic P2Y receptors and transmitter-gated ion channel P2X receptors, which become augmented in atherosclerosis. pnas.org Diadenosine tetraphosphate (B8577671) analogues, the class of compounds to which Appchcl-ppa belongs, are capable of extensive binding to these P2X and P2Y receptors on macrophages, monocytes, and smooth muscle cells found within the lesions. pnas.orgnih.gov This interaction is significant as the development of atherosclerosis is closely linked to the up-regulation of purinergic receptors like P2Y2, which can induce the expression of adhesion molecules and the adherence of monocytes. nih.gov

Correlation of Appchcl-ppa Accumulation with Purine (B94841) Receptor Up-regulation in Pathological Tissues

The targeted accumulation of therapeutic or diagnostic agents in diseased tissues is a cornerstone of effective treatment and imaging. For Appchcl-ppa, its localization in pathological sites is intrinsically linked to the up-regulation of purinergic receptors, particularly in the context of inflammation and cancer. nih.gov Pathological conditions often lead to a significant increase in the expression of P2 purinergic receptors on cell surfaces. nih.govnih.gov This family of receptors, which includes P2X and P2Y subtypes, is activated by extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP). explorationpub.com In inflammatory states and the tumor microenvironment, stressed or dying cells release large amounts of ATP, creating a purine-rich milieu that drives various pathological processes. nih.govunife.it

The up-regulation of purinergic receptors is a documented phenomenon across various diseases. For instance, chronic inflammation in the human esophagus is associated with a significant increase in the mRNA expression of P2X3 and P2X7 receptors. nih.gov Similarly, different subtypes of P2Y receptors are highly expressed in various cancer cells and are implicated in tumor development, proliferation, and metastasis. unife.itnih.gov This increased receptor density in pathological tissues creates a target for purine analogs like Appchcl-ppa.

Research utilizing radiolabeled Appchcl-ppa has provided direct evidence for its accumulation in such receptor-rich environments. In studies involving rabbit models of experimental atherosclerosis, an inflammatory vascular disease, 99mTc-labeled Appchcl-ppa was observed to accumulate rapidly and selectively in the atherosclerotic lesions. pnas.orgnih.govpnas.org These focal areas of high tracer uptake were clearly visible within 30 minutes of administration, demonstrating the compound's ability to target these sites effectively. pnas.orgnih.gov The accumulation of 99mTc-Appchcl-ppa in these lesions was significantly higher than in normal, healthy aortic tissue, a finding that strongly suggests purine receptors are up-regulated in these pathological areas. nih.govpnas.org

| Radiopharmaceutical | Target Tissue | Peak Lesion-to-Normal Vessel Ratio | Time to Visualization | Reference |

|---|---|---|---|---|

| 99mTc-Appchcl-ppa | Atherosclerotic Aortic Lesions | 7.4 to 1 | < 30 minutes | pnas.org, nih.gov |

| 99mTc-Ap4A | Atherosclerotic Aortic Lesions | 7.4 to 1 | < 30 minutes | pnas.org, nih.gov |

Metabolic Stability and Resistance to Enzymatic Hydrolysis

A significant challenge for therapeutic nucleotides is their rapid degradation in vivo by enzymes. Appchcl-ppa was specifically designed to overcome this limitation through a key structural modification.

The parent compound of Appchcl-ppa, Ap4A, contains a P-O-P (pyrophosphate) bridge linking the two adenosine moieties. This bond is susceptible to cleavage by phosphodiesterase enzymes, which are ubiquitous in the body, leading to a very short biological half-life for Ap4A. beilstein-journals.orgresearchgate.net To enhance metabolic stability, Appchcl-ppa incorporates a P-C-P (phosphonate) bridge in place of the enzymatically labile P-O-P linkage. nih.govresearchgate.netpnas.org

This substitution of an oxygen atom with a carbon atom renders the molecule resistant to hydrolysis by phosphodiesterases. beilstein-journals.orgnih.govresearchgate.net Bisphosphonates, a class of drugs that also utilize the P-C-P structure, are known to be completely resistant to enzymatic hydrolysis. beilstein-journals.org This inherent resistance of the P-C-P bridge is the primary reason for the enhanced stability of Appchcl-ppa, allowing it to persist longer in circulation and at target sites to exert its effects. nih.govresearchgate.net

The enhanced stability of Appchcl-ppa compared to its parent compound, Ap4A, has been demonstrated in both laboratory and biological settings. While Ap4A is known to have a short half-life in blood due to rapid enzymatic degradation, studies confirm that Appchcl-ppa is significantly more robust. researchgate.netpnas.org

In vitro studies have shown that Appchcl-ppa is stable. pnas.orgnih.govpnas.org For example, when incubated in whole rabbit blood at 37°C, Appchcl-ppa (at 50 μM) maintained a consistent suppression of ADP-induced platelet aggregation for up to 3 hours, indicating its functional integrity. nih.gov However, its stability can be context-dependent. In one study using human platelet-rich plasma, the inhibitory effect of Appchcl-ppa (5 μM) was found to diminish after 60 minutes, suggesting some degradation, whereas a thiophosphate-modified analogue remained fully stable for at least 3 hours. pnas.org Despite this, its stability is markedly superior to the naturally occurring Ap4A.

In vivo studies have also confirmed the stability of Appchcl-ppa. pnas.orgnih.govpnas.org The successful imaging of atherosclerotic lesions hours after administration of 99mTc-Appchcl-ppa underscores its ability to resist degradation long enough to accumulate at pathological sites. pnas.orgpnas.org This contrasts sharply with Ap4A, whose rapid clearance would likely preclude its use as an effective imaging agent without such modification. researchgate.net

| Compound | Key Structural Feature | Stability Profile | Reference |

|---|---|---|---|

| Ap4A (P1,P4-di(adenosine-5')-tetraphosphate) | P-O-P Bridge | Short half-life in blood; rapidly degraded by phosphodiesterases. | researchgate.net |

| Appchcl-ppa (β,β'-monochloromethylene diadenosine 5',5'''-P1,P4-tetraphosphate) | P-C-P Bridge | Resistant to phosphodiesterase activity; stable in vitro and in vivo, though some degradation observed in human plasma over time. | nih.gov, pnas.org, pnas.org, pnas.org |

Pre Clinical Translational Research and Imaging Applications of Appchcl Ppa

Investigation as an Antithrombotic Agent in Pre-Clinical Models

Appchcl-ppa, a P2,P3-monochloromethylene analog of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A), has demonstrated notable antithrombotic properties in various pre-clinical settings. Its resistance to phosphodiesterase activity, due to a P-C-P bridge, enhances its stability compared to its parent compound, Ap4A. pnas.org

Assessment of Antiplatelet Potency in Various In Vitro Systems

In vitro studies have consistently shown that Appchcl-ppa is a potent inhibitor of ADP-induced platelet aggregation. pnas.orgpnas.org Research has demonstrated its inhibitory effects on both human and rabbit platelets. pnas.org When pre-incubated with whole blood, Appchcl-ppa caused a consistent suppression of platelet aggregation induced by ADP. pnas.org The inhibitory mechanism of Appchcl-ppa on ADP-induced platelet aggregation has been identified as competitive. pnas.org

The antiplatelet potency of Appchcl-ppa has been compared with other newly synthesized diadenosine polyphosphate analogues. One such analogue, ApspCHClppsA, which has thiophosphate substitutions, exhibited a higher potency than Appchcl-ppa, with an inhibition constant (Ki) of 0.33 μM compared to 1.1 μM for Appchcl-ppa. nih.gov Both compounds demonstrated a dose-dependent inhibition of thromboxane (B8750289) B2 (TxB2) production in ADP-stimulated platelets. nih.gov

Table 1: Comparative Antiplatelet Potency

| Compound | Inhibition Constant (Ki) for ADP-induced Platelet Aggregation |

|---|---|

| Appchcl-ppa | 1.1 μM nih.gov |

| ApspCHClppsA | 0.33 μM nih.gov |

Efficacy Evaluation in Animal Models of Arterial Thrombosis (e.g., Rabbit Intracarotid Cannula Thrombosis Model)

The antithrombotic efficacy of Appchcl-ppa has been evaluated in a rabbit intracarotid cannula thrombosis model, a model sensitive to antiplatelet agents. pnas.orgnih.gov In a study where a polyethylene (B3416737) cannula was inserted into the carotid artery of rabbits, the group treated with Appchcl-ppa showed a significantly lower incidence of clot formation (30%) compared to the control group (80%). pnas.org This demonstrates the potent in vivo antithrombotic effect of the compound. pnas.org

Table 2: Efficacy of Appchcl-ppa in Rabbit Intracarotid Cannula Thrombosis Model

| Group | Number of Animals | Clot Formation Incidence |

|---|---|---|

| Control (Saline Infusion) | 20 | 80% (16 animals) pnas.org |

| Appchcl-ppa Infusion | 20 | 30% (6 animals) pnas.org |

Comparative Analysis of Antithrombotic Effects with Native Dinucleotides and Other Synthesized Analogues

When compared to the native dinucleotide Ap4A, Appchcl-ppa has been found to be a more potent inhibitor of ADP-induced platelet aggregation. pnas.org The amount of Ap4A required to achieve the same level of inhibition is generally 5- to 10-fold higher than that of Appchcl-ppa. pnas.org Furthermore, analogues of Ap4A with a P-C-P bridge in the P2,P3 position, such as Appchcl-ppa, are the most potent inhibitors and are also resistant to hydrolytic enzymes. pnas.org

In a comparative study with other newly synthesized diadenosine tetraphosphate (B8577671) derivatives, Appchcl-ppa was used as a reference agent. nih.gov The results confirmed that analogues with a P-C-P bridge in the P2,P3-position of Ap4A are superior in their antiplatelet potency. nih.gov

Development as a Molecular Imaging Probe for Inflammatory Processes

Beyond its antithrombotic properties, a radiolabeled version of an Appchcl-ppa analogue, [18F]AppCHFppA, has been developed and investigated as a molecular imaging probe for detecting inflammation, particularly in the context of atherosclerosis. pnas.orgresearchgate.netthno.org

Positron Emission Tomography (PET) Imaging Studies with [18F]AppCHFppA

[18F]AppCHFppA is a competitive inhibitor of adenosine (B11128) diphosphate-induced platelet aggregation and has been utilized in Positron Emission Tomography (PET) imaging to visualize inflammatory processes. pnas.orgthno.orgnih.gov

PET imaging with [18F]AppCHFppA has been successfully used to non-invasively detect inflamed atherosclerotic plaques in male New Zealand White rabbits. pnas.orgresearchgate.netthno.orgresearchgate.net In a rabbit model of experimental atherosclerosis, microPET imaging showed rapid accumulation of [18F]AppCHFppA in the atherosclerotic abdominal aorta, with lesions being clearly visible as early as 30 minutes after injection. pnas.orgresearchgate.net

Crucially, the uptake of [18F]AppCHFppA in these plaques was found to be significantly correlated with the density of macrophages, a key cell type in vascular inflammation, as determined by immunostaining. pnas.org Specifically, a strong positive correlation (r = 0.87) was observed between [18F]AppCHFppA uptake and macrophage density, while no significant correlation was found with smooth muscle cell density. pnas.org This suggests that [18F]AppCHFppA holds promise as a specific marker for imaging macrophage-rich, inflamed atherosclerotic plaques, which are often associated with a higher risk of rupture. pnas.orgmdpi.com

Table 3: Correlation of [18F]AppCHFppA Uptake with Plaque Components

| Plaque Component | Correlation with [18F]AppCHFppA Uptake (r-value) |

|---|---|

| Macrophage Density | 0.87 pnas.org |

| Smooth Muscle Cell Density | 0.26 pnas.org |

Histological Corroboration of Tracer Uptake with Macrophage Infiltration in Lesions

The accumulation of Appchcl-ppa analogs within atherosclerotic plaques has been histologically verified to be strongly associated with the presence of macrophages, a key cellular component of inflammatory lesions. In preclinical studies involving rabbit models of atherosclerosis, the uptake of a positron-emission tomography (PET) analog, P²,P³-[¹⁸F]monofluoromethylene diadenosine-5′,5‴-P¹,P⁴-tetraphosphate ([¹⁸F]AppCHFppA), was directly compared with histological findings of the excised aortic tissues. pnas.org

Following PET imaging, aortic specimens were stained with RAM11, a monoclonal antibody that specifically targets rabbit macrophages. pnas.org A quantitative analysis of this immunostaining revealed a significant and strong positive correlation between the density of macrophages within the plaque and the measured uptake of [¹⁸F]AppCHFppA. pnas.org The correlation coefficient (r) was reported to be 0.87, with a p-value of less than 0.0001, indicating a very high degree of statistical significance. pnas.org

Conversely, when the tracer uptake was compared with the density of smooth muscle cells, as quantified by staining with an antibody against smooth muscle actin (1A4), no significant correlation was found. pnas.org This demonstrates the specificity of the tracer for macrophage-rich areas within the atherosclerotic lesions, which are known to be hotspots of inflammation and are considered critical in the progression and potential rupture of plaques. pnas.orgpnas.org This histological evidence strongly supports the use of Appchcl-ppa-based tracers as non-invasive imaging agents to identify and quantify macrophage infiltration in atherosclerotic lesions. pnas.orgnih.gov

Utility in Monitoring Atherosclerosis Progression In Vivo

The demonstrated ability of Appchcl-ppa analogs to specifically target and quantify macrophage-rich, inflamed atherosclerotic plaques suggests their significant potential for monitoring the progression of atherosclerosis in vivo. pnas.orgnih.gov Since macrophage-induced inflammation is a central process in the evolution of atherosclerotic lesions, a tracer that can measure this activity provides a valuable tool for tracking the disease's advancement over time. nih.gov

Studies have shown that the uptake of Appchcl-ppa analogs, such as [¹⁸F]AppCHFppA, can be quantified non-invasively using imaging techniques like PET. pnas.org This quantitative capability is crucial for longitudinal studies, where changes in tracer accumulation can reflect changes in the underlying inflammatory state of the plaque. For instance, an increase in tracer uptake over time could signify an escalating inflammatory process and, consequently, the progression of atherosclerosis. Conversely, a decrease in uptake could indicate a reduction in inflammation, potentially in response to therapeutic interventions. pnas.orgsemanticscholar.org

The rapid accumulation of the tracer in lesions and its correlation with macrophage density make it a sensitive marker for the biological activity of the plaque. pnas.orgnih.gov This allows for the potential to move beyond purely anatomical assessments of plaque size and stenosis, and towards a more functional evaluation of plaque vulnerability. uscjournal.com Therefore, Appchcl-ppa and its imaging analogs are promising candidates for use in preclinical and potentially clinical settings to monitor the natural history of atherosclerosis and to assess the efficacy of anti-atherosclerotic therapies. pnas.orgpnas.org

Pre-clinical Pharmacokinetic and Biodistribution Analysis in Animal Models

The pharmacokinetic and biodistribution properties of Appchcl-ppa analogs have been evaluated in preclinical animal models, primarily using radiolabeled versions of the compound to facilitate detection and quantification. These studies are essential to understand how the tracer is absorbed, distributed, metabolized, and excreted by the body. cellvax-pharma.com

In studies with normal rats, the biodistribution of the PET tracer [¹⁸F]AppCHFppA was characterized. pnas.orgnih.gov The tracer exhibited behavior typical of adenosine dinucleotides, with insignificant uptake in the myocardium and rapid clearance through the kidneys. pnas.orgnih.gov At early time points, the highest concentration of the tracer was found in the kidneys, with lower concentrations in the liver and lungs. pnas.org This rapid renal clearance is a favorable characteristic for an imaging agent as it helps to reduce background signal and improve the target-to-background ratio. nih.gov

Similarly, biodistribution analysis of the SPECT equivalent, [99mTc]AppCHClppA, was performed in rabbits with experimental atherosclerosis. nih.govnih.gov Three hours after intravenous administration, the accumulation of the radiopharmaceutical in normal tissues was generally low. nih.gov The data indicated the highest concentration of the tracer in the kidneys, followed by the spleen, liver, and lungs, with minimal uptake in the heart and muscle tissue. nih.govpnas.org The blood clearance of the radiopharmaceutical was rapid, with lesion-to-blood radioactivity ratios greater than 6:1 observed at one hour post-injection. nih.gov

The following table summarizes the biodistribution data for [99mTc]AppCHClppA in various organs of rabbits at 3 hours post-injection.

| Organ | Mean % Injected Dose per Gram (% ID/g) |

| Heart | 0.02% |

| Liver | 0.04% |

| Lung | 0.02% |

| Kidney | 0.06% |

| Spleen | 0.1% |

| Data derived from studies on [99mTc]-labeled Ap4A analogs in rabbits. nih.gov |

These preclinical pharmacokinetic and biodistribution studies demonstrate that Appchcl-ppa analogs have a favorable profile for an imaging agent, with rapid clearance from the blood and low uptake in non-target organs, leading to clear visualization of the targeted atherosclerotic lesions. pnas.orgnih.gov

Single-Photon Emission Computed Tomography (SPECT) Equivalents and Gamma Camera Imaging with [99mTc]AppCHClppA

Rapid Accumulation and Retention in Experimental Atherosclerotic Lesions in Rabbit Models

The technetium-99m labeled analog of Appchcl-ppa, [99mTc]AppCHClppA, has demonstrated significant promise as a SPECT imaging agent for the detection of atherosclerosis. nih.govnih.gov In preclinical studies using New Zealand White rabbits with experimentally induced atherosclerotic lesions, [99mTc]AppCHClppA showed rapid and preferential accumulation in the affected areas of the aorta. nih.govnih.gov

Following intravenous injection, gamma camera imaging revealed that the tracer accumulated quickly in the atherosclerotic lesions of the abdominal aorta. nih.govnih.gov These lesions were clearly visible in the images within 30 minutes of administration. nih.govnih.gov This rapid localization is a key advantage for a diagnostic imaging agent, as it can potentially shorten the time required for the imaging procedure.

Furthermore, [99mTc]AppCHClppA exhibited prolonged retention within the atherosclerotic plaques. nih.govnih.gov The tracer remained in the lesions for at least three hours after injection, allowing for a flexible imaging window. nih.gov This retention is indicative of specific binding or trapping of the tracer within the inflammatory environment of the plaque. In contrast, there was no significant accumulation of the tracer in the aortas of normal, healthy control rabbits. nih.govnih.gov The imaging results obtained in vivo were subsequently confirmed by ex vivo imaging of the excised aortas, which showed lesion patterns that were highly correlated with the gamma camera images. nih.govresearchgate.net

Quantification of Tracer Uptake through Lesion-to-Normal Vessel Ratios

A critical aspect of a diagnostic imaging agent is its ability to provide a clear contrast between diseased and healthy tissue. The uptake of [99mTc]AppCHClppA in atherosclerotic plaques has been quantified by calculating the ratio of tracer accumulation in the lesion compared to adjacent, non-diseased vessel segments. nih.govnih.gov

In studies with rabbit models of atherosclerosis, the [99mTc]AppCHClppA demonstrated excellent lesion-to-normal vessel ratios. nih.gov The peak lesion-to-normal vessel ratio was reported to be as high as 7.4 to 1. nih.govnih.gov This high ratio signifies a strong signal from the atherosclerotic plaque relative to the background activity in the healthy vessel wall, resulting in clear and easily identifiable lesions on the gamma camera images.

The accumulation of [99mTc]AppCHClppA in the lesioned segments of the aorta was significantly higher than the background activity in normal aortic tissue. nih.govpnas.org For instance, at 3 hours post-injection, the mean percentage of the injected dose per gram (% ID/g) was approximately 0.074% in the lesioned segments, compared to just 0.01% in normal aortic segments. nih.govpnas.org This quantitative difference underscores the specificity of the tracer for atherosclerotic plaques.

The following table presents a summary of the tracer accumulation in lesioned versus normal aortic segments in rabbit models.

| Tissue Segment | Mean % Injected Dose per Gram (% ID/g) | Lesion-to-Normal Ratio |

| Lesioned Aortic Segment | 0.074% | 7.4 |

| Normal Aortic Segment | 0.01% | 1.0 |

| Data derived from studies on [99mTc]-labeled Ap4A analogs in rabbits. nih.govpnas.org |

These findings highlight the capability of [99mTc]AppCHClppA to not only visualize but also quantify the extent of atherosclerotic disease, making it a valuable tool for preclinical research and potentially for future clinical diagnostics. nih.govnih.gov

Theoretical and Computational Perspectives on Appchcl Ppa

Integration of Appchcl-ppa within Broader Purinergic Signaling Paradigms and Receptor Pharmacology

Purinergic signaling, mediated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), is a fundamental regulatory system in the body. tocris.com This system comprises P1 receptors for adenosine and P2 receptors for ATP/ADP, which are further divided into P2X ion channels and P2Y G-protein coupled receptors (GPCRs). tocris.com The P2Y receptor family includes eight mammalian subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with distinct ligand preferences and signaling pathways. tocris.com

MRS2500 is a highly potent and selective antagonist for the P2Y1 receptor subtype, with a reported Ki value of 0.78 nM. The P2Y1 receptor, primarily activated by ADP, couples to Gq proteins, leading to the activation of phospholipase C (PLC)-β. ahajournals.org This cascade results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC). This signaling pathway is crucial for initiating platelet shape change and transient aggregation. ahajournals.org

The pharmacological paradigm of MRS2500 is defined by its specific blockade of these P2Y1-mediated events. Unlike P2Y12 receptor antagonists, which are already in clinical use and target a separate Gi-coupled pathway responsible for sustaining and amplifying platelet aggregation, P2Y1 antagonists like MRS2500 represent a distinct therapeutic strategy. ahajournals.org The dual-receptor system (P2Y1 and P2Y12) for ADP-mediated platelet activation offers multiple points for intervention. The widespread expression of P2Y1 receptors in various tissues, including endothelial cells, smooth muscle, and neurons, suggests that antagonists like MRS2500 could have broader physiological effects beyond thrombosis, potentially influencing vascular inflammation and neurotransmission. tocris.comahajournals.orgalzdiscovery.org

Mechanistic Insights into Atherogenesis and Thrombosis Derived from Appchcl-ppa Studies

Studies involving MRS2500 have provided significant mechanistic insights into the roles of the P2Y1 receptor in atherogenesis and thrombosis. Atherosclerosis is recognized as a chronic inflammatory disease of the arteries, and thrombosis is a critical complication leading to acute cardiovascular events.

Thrombosis: The P2Y1 receptor's role is central to the initial stages of thrombus formation. frontiersin.orgheraldopenaccess.us By blocking ADP-induced platelet activation, MRS2500 effectively inhibits platelet aggregation and has demonstrated strong antithrombotic activity in animal models. frontiersin.orgnih.gov It prevents the initial shape change and weak, reversible aggregation mediated by P2Y1, thereby reducing the foundation upon which a stable thrombus is built. ahajournals.org In vivo studies in mice and cynomolgus monkeys have shown that MRS2500 significantly reduces arterial thrombosis. frontiersin.orgnih.gov This makes the P2Y1 receptor an attractive target for antithrombotic therapies, potentially with a different bleeding risk profile compared to P2Y12 inhibitors. ahajournals.org

Atherogenesis: Beyond its role in acute thrombosis, the P2Y1 receptor is implicated in the underlying inflammatory processes of atherosclerosis. ahajournals.orgalzdiscovery.org Research has shown that pharmacological inhibition of P2Y1 with MRS2500 can reduce vascular inflammation. ahajournals.org In animal models, MRS2500 treatment decreased the expression of vascular adhesion molecules (e.g., VCAM-1, ICAM-1) on endothelial cells, which are critical for recruiting leukocytes to the arterial wall—a key step in the formation of atherosclerotic plaques. ahajournals.orgalzdiscovery.org This anti-inflammatory effect is linked to the inhibition of the p38 MAPK signaling pathway in endothelial cells. ahajournals.org These findings suggest that targeting the P2Y1 receptor could not only prevent the thrombotic complications of atherosclerosis but also potentially slow the progression of the disease itself. ahajournals.orgalzdiscovery.org

Structure-Based Drug Design and Rational Analogue Optimization Strategies

The development of MRS2500 and its analogues is a prime example of successful structure-based drug design (SBDD) and rational optimization. SBDD relies on the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. tsijournals.comsailife.com

The elucidation of the crystal structure of the human P2Y1 receptor in complex with MRS2500 (PDB ID: 4XNW) was a landmark achievement. nih.govresearchgate.net This structural information provided a detailed map of the binding site, revealing key interactions between the antagonist and the receptor. nih.govnih.gov MRS2500, a nucleotide analogue, sits (B43327) in a binding pocket near the extracellular surface, stabilized by a network of hydrogen bonds and salt bridges with specific amino acid residues. frontiersin.orgnih.gov

This structural knowledge enables several optimization strategies:

Analogue Design: By understanding which parts of the MRS2500 molecule interact with specific residues, medicinal chemists can design new analogues with improved properties. For example, modifications can be made to enhance binding affinity, improve selectivity over other P2Y receptors, or optimize pharmacokinetic properties like stability and bioavailability. sailife.com

Scaffold Hopping: The detailed binding mode of MRS2500 can be used to design novel chemical scaffolds that mimic its key interactions but have entirely different core structures. frontiersin.org This can lead to new classes of P2Y1 antagonists with potentially better drug-like properties.

Virtual Screening: The receptor structure serves as a template for in silico virtual screening of large compound libraries to identify new potential hits that are predicted to bind to the MRS2500 pocket. frontiersin.orgtsijournals.com

The availability of the P2Y1R-MRS2500 co-crystal structure continues to guide the rational design of the next generation of antithrombotic agents. nih.gov

In Silico Modeling of Molecular Interactions and Receptor Binding Affinities

In silico modeling, particularly molecular docking and molecular dynamics (MD) simulations, plays a crucial role in understanding the dynamic interactions between ligands like MRS2500 and the P2Y1 receptor. nih.govacs.org These computational techniques complement experimental data and provide insights at an atomic level.

Molecular Docking: Docking studies predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For the P2Y1 receptor, docking can be used to screen potential new antagonists against the known MRS2500 binding site. frontiersin.orgresearchgate.net The scoring functions used in docking provide an estimate of the binding affinity, helping to prioritize compounds for synthesis and biological testing. tsijournals.com Docking studies have confirmed that the binding pocket for MRS2500 is located within the transmembrane bundle, involving residues from the N-terminus, extracellular loop 2 (ECL2), and transmembrane helices. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a view of the movement and interaction of the ligand-receptor complex over time. nih.govmdpi.com Simulations of the P2Y1R-MRS2500 complex have revealed key stabilizing interactions, such as an ionic lock between residues D204 in ECL2 and R310 in the seventh transmembrane helix, which is characteristic of the receptor's inactive state. nih.gov These simulations also show that MRS2500 binding reduces the diffusion of water molecules within the transmembrane bundle, further stabilizing this inactive conformation. nih.gov By comparing simulations of the receptor bound to antagonists like MRS2500 versus agonists like ADP, researchers can understand the conformational changes required for receptor activation. nih.govacs.org

| MRS2500 Moiety | Interacting P2Y1 Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| Adenine Ring | N2836.58 | Hydrogen Bonds | nih.gov |

| 3'-Phosphate | Lys46, Arg195, Thr201 | Salt-bridge, Hydrogen Bonds | frontiersin.org |

| 5'-Phosphate | Asp204, Thr205, Arg310 | Salt-bridge, Hydrogen Bonds | frontiersin.org |

Identification of Novel Biological Targets and Pathway Modulations for Future Research

The detailed study of MRS2500 and its interaction with the P2Y1 receptor opens avenues for future research, including the identification of novel targets and pathway modulations.

Dual-Target Antagonists: The success of P2Y1 and P2Y12 antagonists has spurred interest in developing dual inhibitors that block both receptors simultaneously. alzdiscovery.orgnih.gov Such compounds could offer more comprehensive antiplatelet effects. The structural knowledge gained from MRS2500 is instrumental in designing molecules that can interact with both receptor subtypes.

Allosteric Modulation: The P2Y1 receptor has been shown to possess allosteric binding sites, distinct from the orthosteric site where MRS2500 binds. nih.govnih.gov Targeting these allosteric sites with novel molecules could offer a different way to modulate receptor function, potentially with greater selectivity or a finer degree of control over signaling. This represents a significant area for future drug discovery.

Pathway Crosstalk and Novel Indications: The role of P2Y1 signaling is being explored in a variety of other pathophysiological contexts beyond thrombosis.

Neuroinflammation and Neurodegeneration: P2Y1 receptors are expressed in the central nervous system, and their inhibition may offer neuroprotective benefits in conditions like Alzheimer's disease by modulating glial cell activity. alzdiscovery.org

Cancer: Purinergic signaling is increasingly implicated in the tumor microenvironment, affecting proliferation, migration, and immune evasion. The role of P2Y1 in these processes is an active area of investigation.

Pain and Inflammation: P2Y1 receptors are involved in pain signaling and chronic inflammatory conditions, suggesting that antagonists could be repurposed for these indications. ahajournals.org

Future research will likely focus on exploring these new therapeutic areas and developing more sophisticated modulators of the P2Y1 pathway, building on the foundational knowledge established through the study of compounds like MRS2500.

Q & A

Q. What frameworks support ethical and scalable data sharing for Appchcl-ppa research?

- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to structure datasets. Employ platforms like Figshare or institutional repositories with CC-BY licenses. Reference Information Infrastructures for Research Data to ensure compliance with funding agency mandates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.